2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
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Overview
Description
2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with piperidine and pyrimidinylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the piperidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperidine.
Attachment of the pyrimidinylsulfanyl group: This can be accomplished by reacting the intermediate with a pyrimidinylthiol under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-yl)-4-methylpyrimidine: Similar structure but lacks the pyrimidinylsulfanyl group.
6-(pyrimidin-2-ylsulfanyl)pyrimidine: Similar structure but lacks the piperidine group.
2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the pyrimidinylsulfanyl group.
Uniqueness
2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to the presence of both the piperidine and pyrimidinylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H17N5OS |
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Molecular Weight |
303.39 g/mol |
IUPAC Name |
2-piperidin-1-yl-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N5OS/c20-12-9-11(10-21-14-15-5-4-6-16-14)17-13(18-12)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H,17,18,20) |
InChI Key |
LVYALYOJNBUUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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